molecular formula C20H16N2O4S B2774029 4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351808-88-2

4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2774029
CAS No.: 1351808-88-2
M. Wt: 380.42
InChI Key: OPJGJJAVZJTUEY-UHFFFAOYSA-N
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Description

4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-17-16(19(24)21-11-14-7-4-9-26-14)20(25)22(15-8-10-27-18(15)17)12-13-5-2-1-3-6-13/h1-10,23H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJGJJAVZJTUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NCC4=CC=CO4)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the benzyl and furan-2-ylmethyl groups. The final steps involve the formation of the hydroxy and carboxamide functionalities under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its combination of functional groups and the thieno[3,2-b]pyridine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 4-benzyl-N-[(furan-2-yl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic derivative belonging to the thieno[3,2-b]pyridine family. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₅N₃O₃S
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 1351804-69-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and inflammation.

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways associated with tumor growth.
    • In vitro studies have shown that it can inhibit the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values in the low micromolar range.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC₅₀ (µM)Reference
AnticancerMCF-73.0
AnticancerA5495.5
Anti-inflammatoryRAW 264.7 Macrophages4.0

Case Studies

  • Study on Anticancer Properties :
    • A study conducted by Flynn et al. reported that derivatives similar to this compound exhibited potent anticancer activities, with some analogs showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Inflammation Model Study :
    • In a model of acute inflammation, the compound demonstrated a significant reduction in edema formation when administered to mice subjected to carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent.

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